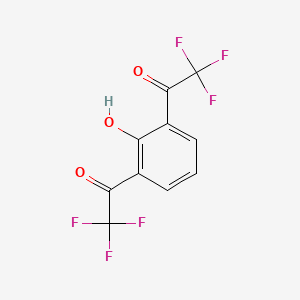

2,6-Bis(trifluoroacetyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,6-Bis(trifluoroacétyl)phénol est un composé organique caractérisé par la présence de deux groupes trifluoroacétyle liés à un cycle phénol. Ce composé est remarquable pour ses propriétés chimiques uniques, qui le rendent précieux dans diverses applications scientifiques et industrielles. Les groupes trifluoroacétyle contribuent à la grande réactivité et à la stabilité du composé, ce qui en fait un sujet d'intérêt en chimie organique et en science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 2,6-Bis(trifluoroacétyl)phénol implique généralement l'introduction de groupes trifluoroacétyle sur un cycle phénol. Une méthode courante est la réaction du phénol avec l'anhydride trifluoroacétique en présence d'un catalyseur. La réaction est généralement réalisée dans des conditions de température et de pression contrôlées pour assurer un rendement élevé et une pureté optimale .

Méthodes de production industrielle : La production industrielle de 2,6-Bis(trifluoroacétyl)phénol suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de catalyseurs de qualité industrielle, avec un contrôle strict des paramètres de réaction pour maintenir la cohérence et la qualité. Le composé est ensuite purifié par des techniques de distillation ou de recristallisation pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le 2,6-Bis(trifluoroacétyl)phénol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir les groupes trifluoroacétyle en groupes hydroxyle ou autres groupes fonctionnels.

Substitution : Le groupe hydroxyle phénolique peut participer à des réactions de substitution, conduisant à la formation d'éthers, d'esters ou d'autres dérivés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle sont utilisés en présence de bases ou d'acides comme catalyseurs.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des phénols substitués par des trifluorométhyles, des quinones et divers dérivés substitués, selon les conditions de réaction et les réactifs utilisés .

4. Applications de la recherche scientifique

Le 2,6-Bis(trifluoroacétyl)phénol a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.

Biologie : Les propriétés uniques du composé le rendent utile dans l'étude des mécanismes enzymatiques et des interactions protéiques.

Médecine : Il est exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules à stabilité et biodisponibilité améliorées.

Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité, de polymères et de matériaux avancés

5. Mécanisme d'action

Le mécanisme d'action du 2,6-Bis(trifluoroacétyl)phénol implique son interaction avec diverses cibles moléculaires. Les groupes trifluoroacétyle peuvent former des liaisons hydrogène fortes et interagir avec des sites nucléophiles sur les protéines et les enzymes. Cette interaction peut moduler l'activité de ces biomolécules, conduisant à des changements dans leur fonction et leur comportement. La grande réactivité du composé lui permet également de participer à diverses voies chimiques, ce qui en fait un outil polyvalent en biologie chimique .

Composés similaires :

- 2,4-Bis(trifluoroacétyl)phénol

- 2,6-Difluoroacétylphénol

- 2,6-Dichloroacétylphénol

Comparaison : Par rapport à ces composés similaires, le 2,6-Bis(trifluoroacétyl)phénol est unique en raison de la présence de deux groupes trifluoroacétyle, qui améliorent considérablement sa réactivité et sa stabilité. Cela le rend plus adapté aux applications nécessitant une grande résistance chimique et une grande réactivité. De plus, les groupes trifluorométhyles confèrent des propriétés électroniques uniques, ce qui en fait un composé précieux dans divers domaines de recherche avancés .

Applications De Recherche Scientifique

2,6-Bis(trifluoroacetyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials

Mécanisme D'action

The mechanism of action of 2,6-Bis(trifluoroacetyl)phenol involves its interaction with various molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds and interact with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to changes in their function and behavior. The compound’s high reactivity also allows it to participate in various chemical pathways, making it a versatile tool in chemical biology .

Comparaison Avec Des Composés Similaires

- 2,4-Bis(trifluoroacetyl)phenol

- 2,6-Difluoroacetylphenol

- 2,6-Dichloroacetylphenol

Comparison: Compared to these similar compounds, 2,6-Bis(trifluoroacetyl)phenol is unique due to the presence of two trifluoroacetyl groups, which significantly enhance its reactivity and stability. This makes it more suitable for applications requiring high chemical resistance and reactivity. Additionally, the trifluoromethyl groups impart unique electronic properties, making it a valuable compound in various advanced research fields .

Propriétés

Formule moléculaire |

C10H4F6O3 |

|---|---|

Poids moléculaire |

286.13 g/mol |

Nom IUPAC |

2,2,2-trifluoro-1-[2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]ethanone |

InChI |

InChI=1S/C10H4F6O3/c11-9(12,13)7(18)4-2-1-3-5(6(4)17)8(19)10(14,15)16/h1-3,17H |

Clé InChI |

WEJOQTXVNKHIQW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)

![2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12454485.png)

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B12454486.png)

![2-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454505.png)

![2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12454510.png)

![3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12454516.png)

![3',3',7',7'-tetramethyl-3',4',7',8'-tetrahydrospiro[indole-3,9'-xanthene]-1',2,5'(1H,2'H,6'H)-trione](/img/structure/B12454517.png)

![2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12454537.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide](/img/structure/B12454553.png)

![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454564.png)

![4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol](/img/structure/B12454569.png)